4-((3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)sulfonyl)-1-methyl-1H-imidazole
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Overview
Description
4-((3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)sulfonyl)-1-methyl-1H-imidazole: is a complex organic compound characterized by its unique structural features. This compound contains an azetidine ring, a sulfonyl group, and an imidazole ring, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)sulfonyl)-1-methyl-1H-imidazole typically involves multiple steps:
Formation of the Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonation reactions, often using reagents like sulfonyl chlorides.
Attachment of the Imidazole Ring: The imidazole ring is attached through condensation reactions with suitable imidazole derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group.
Reduction: Reduction reactions can target the sulfonyl groups, converting them to sulfides.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the azetidine ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like amines or thiols under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its reactivity and potential as a building block for more complex molecules.
Biology
In biological research, it may be investigated for its interactions with biological macromolecules and potential as a biochemical probe.
Medicine
The compound’s unique structure makes it a candidate for drug development, particularly in targeting specific enzymes or receptors.
Industry
In industrial applications, it may be used in the synthesis of advanced materials or as a catalyst in certain chemical processes.
Mechanism of Action
The mechanism by which 4-((3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)sulfonyl)-1-methyl-1H-imidazole exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl groups can form strong interactions with active sites, while the imidazole ring can participate in hydrogen bonding and π-π interactions.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, 4-((3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)sulfonyl)-1-methyl-1H-imidazole stands out due to its combination of an azetidine ring and an imidazole ring, which imparts unique chemical and biological properties.
Properties
IUPAC Name |
4-[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]sulfonyl-1-methylimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O5S2/c1-16-9-14(15-10-16)24(20,21)17-7-13(8-17)23(18,19)12-5-3-11(22-2)4-6-12/h3-6,9-10,13H,7-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBCZKGMAJDDRED-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)N2CC(C2)S(=O)(=O)C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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